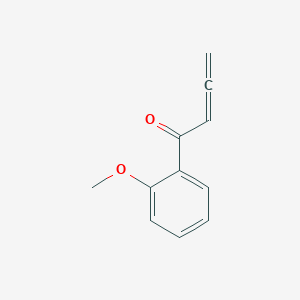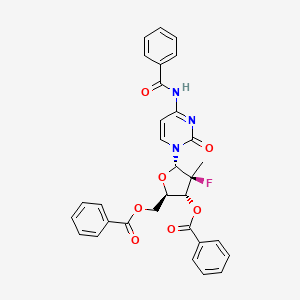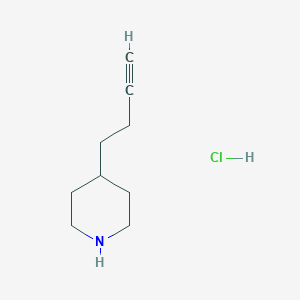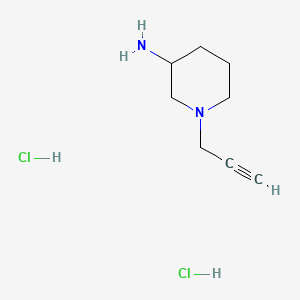
Z(BO)-DT-2BR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z(BO)-DT-2BR is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z(BO)-DT-2BR typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of boron-containing precursors with specific organic compounds under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and precise temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques such as chemical vapor deposition (CVD) and thermal vapor deposition. These methods allow for the efficient and consistent production of the compound on a large scale, making it feasible for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Z(BO)-DT-2BR undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron oxides and other by-products.
Reduction: Reduction reactions involving this compound typically use reducing agents like hydrogen or metal hydrides to yield boron-containing reduced products.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions typically yield boron oxides, while reduction reactions produce boron hydrides.
Aplicaciones Científicas De Investigación
Z(BO)-DT-2BR has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interaction with biomolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems and as a component of diagnostic agents.
Industry: Utilized in the production of high-performance materials, such as coatings and composites, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Z(BO)-DT-2BR involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical outcomes, depending on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Z(BO)-DT-2BR include:
Boron hydrides:
Boron oxides: Compounds formed from the oxidation of boron, used in materials science and industrial applications.
Uniqueness
This compound stands out due to its unique combination of stability and reactivity, making it a versatile compound for a wide range of applications. Its ability to undergo various chemical reactions and its potential in scientific research further highlight its significance.
Propiedades
IUPAC Name |
bromomethane;2-[(2Z)-2-[[15-(2-butyloctyl)-3,27-bis(2-decyltetradecyl)-23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,20,24-tetrathia-3,14,15,16,27-pentazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H179N9O2S4.2CH3Br/c1-9-17-25-32-38-44-48-52-58-65-76-94(74-63-56-50-42-36-29-21-13-5)91-133-115-111(123-117(133)125-121(140-123)103(83-67-60-54-46-40-34-27-19-11-3)107(138-125)85-105-109(97(87-127)88-128)99-79-69-71-81-101(99)119(105)136)113-114(132-135(131-113)93-96(73-24-16-8)78-62-31-23-15-7)112-116(115)134(92-95(75-64-57-51-43-37-30-22-14-6)77-66-59-53-49-45-39-33-26-18-10-2)118-124(112)141-122-104(84-68-61-55-47-41-35-28-20-12-4)108(139-126(118)122)86-106-110(98(89-129)90-130)100-80-70-72-82-102(100)120(106)137;2*1-2/h69-72,79-82,85-86,94-96H,9-68,73-78,83-84,91-93H2,1-8H3;2*1H3/b105-85-,106-86-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFBDTAWBUMIDN-PBQPWFNGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C3=C1C4=C(S3)C(=C(S4)C=C5C(=C(C#N)C#N)C6=CC=CC=C6C5=O)CCCCCCCCCCC)C7=NN(N=C7C8=C2N(C9=C8SC1=C9SC(=C1CCCCCCCCCCC)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)CC(CCCC)CCCCCC.CBr.CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(CN1C2=C(SC3=C2SC(=C3CCCCCCCCCCC)/C=C/4\C(=O)C5=CC=CC=C5C4=C(C#N)C#N)C6=C1C7=C(C8=NN(N=C68)CC(CCCCCC)CCCC)C9=C(N7CC(CCCCCCCCCCCC)CCCCCCCCCC)C1=C(S9)C(=C(S1)/C=C/1\C(=O)C2=CC=CC=C2C1=C(C#N)C#N)CCCCCCCCCCC)CCCCCCCCCC.CBr.CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C128H185Br2N9O2S4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2170.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B8250290.png)




![2-(3-(1H-Benzo[d]imidazol-1-yl)phenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole](/img/structure/B8250316.png)
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-hexyldecyl)-15-methyl-8,22-di(undecyl)-6,10,20,24-tetrathia-3,14,15,16,27-pentazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8250329.png)



